molecular formula C15H12Cl2N4OS2 B15111607 N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15111607
M. Wt: 399.3 g/mol
InChI Key: PGJRZDLFSGTKJH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • A 3,5-dichlorophenyl group (electron-withdrawing substituents enhancing electrophilicity).
  • A 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 3.
  • A sulfanyl bridge linking the triazole to the acetamide backbone.

Properties

Molecular Formula

C15H12Cl2N4OS2

Molecular Weight

399.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12Cl2N4OS2/c1-21-14(12-3-2-4-23-12)19-20-15(21)24-8-13(22)18-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,18,22)

InChI Key

PGJRZDLFSGTKJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the thiophene and dichlorophenyl groups. One common method involves the reaction of 3,5-dichloroaniline with thiophene-2-carboxylic acid, followed by cyclization with hydrazine to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the dichlorophenyl group can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as an antimicrobial agent. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or enzyme-inhibitory effects .

Comparison with Similar Compounds

Key Structural Variations

The target compound belongs to a broader class of triazole-acetamide derivatives. Below is a comparative analysis of analogs with modifications in substituents and their implications:

Compound Name Substituent Modifications Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 3,5-dichlorophenyl; 4-methyl-triazole; thiophen-2-yl C₁₆H₁₂Cl₂N₄OS₂ 413.32 g/mol Structural rigidity from thiophene; potential kinase inhibition (inferred from analogs)
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl instead of methyl at triazole position 4 C₁₇H₁₄Cl₂N₄OS₂ 427.35 g/mol Increased lipophilicity (logP ~3.2 vs. ~2.9 for methyl); possible enhanced membrane permeation
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyrazin-2-yl instead of thiophen-2-yl; tert-butyl group on acetamide C₁₃H₁₈N₆OS 306.39 g/mol Improved hydrogen-bonding capacity via pyrazine; 95% purity indicates synthetic stability
N-(2-chloro-4-sulphamoylphenyl)-2-{[4-(2,4-dimethyl-phenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Chloro-4-sulphamoylphenyl; 2,4-dimethylphenyl on triazole C₂₃H₂₁ClN₄O₃S₃ 541.08 g/mol Potent NNRTI activity against HIV-1 RT (IC₅₀ = 0.8 µM) due to sulphamoyl interaction
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethoxyphenyl; 4-methylphenyl and pyridinyl on triazole C₂₃H₂₂N₄O₃S 434.51 g/mol Enhanced solubility (logP ~1.8) from methoxy groups; pyridinyl may improve target selectivity

Research Findings and Implications

  • Antiviral Potential: The NNRTI activity of highlights the importance of the sulphamoyl group in HIV-1 RT inhibition, suggesting that introducing similar substituents to the target compound could enhance antiviral properties.
  • Kinase Inhibition : The tert-butyl and pyrazine variants () demonstrate how heterocycle substitutions modulate selectivity for kinase ATP-binding pockets.
  • Solubility-Bioactivity Balance : Methoxy groups () improve aqueous solubility but may reduce target affinity, underscoring the need for substituent optimization.

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that incorporates a dichlorophenyl moiety and a triazole derivative linked through a sulfanyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antifungal treatments.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N4OS2. The presence of the triazole and thiophene rings is significant because these structural features are often associated with various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideStructureAntifungal
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideStructureAnticancer
N-(phenyl)-2-{[4-methylthio]-5-(triazol)}acetamideStructureAntimicrobial

These compounds demonstrate the potential for this compound to possess significant anticancer properties.

Antifungal Activity

Compounds containing thiophene and triazole rings are also known for their antifungal properties. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of cellular processes critical for fungal survival.

Case Studies

A notable study investigated the effects of a series of triazole derivatives on various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity. For example:

  • In vitro Studies : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Results showed IC50 values below 20 µM for both cell types.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Halogen Substitution : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfanyl Linkage : This functional group may facilitate interactions with thiol-containing enzymes or receptors.

Q & A

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, bioavailability, and hepatotoxicity. Validate with in vitro liver microsome assays and Ames tests for mutagenicity .

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